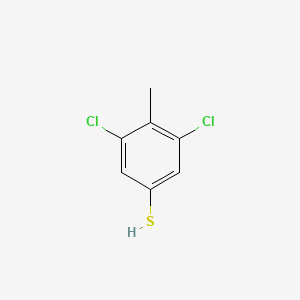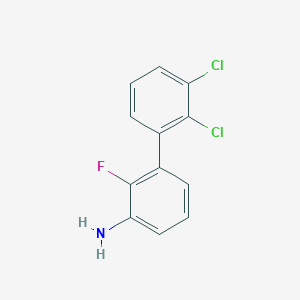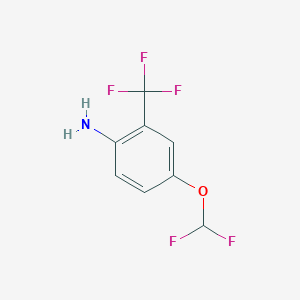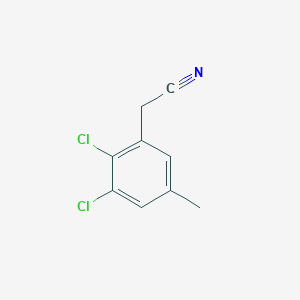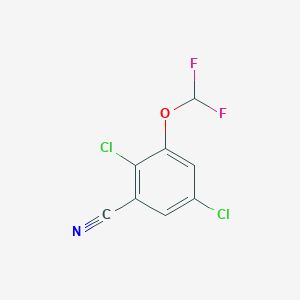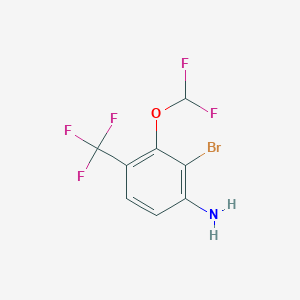![molecular formula C13H21NO5 B1459908 Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid CAS No. 1422343-96-1](/img/structure/B1459908.png)
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
Overview
Description
The compound you mentioned is a racemic mixture, which means it contains equal amounts of left and right-handed enantiomers of a chiral molecule. The “tert-butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of the t-Boc group as a protecting group for an amine during reaction steps. The t-Boc group can be added using Boc2O in the presence of a base and can be removed using acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple chiral centers. The octahydrofuro[3,2-c]pyridine ring system is a fused ring system with a five-membered ring attached to a six-membered ring .Chemical Reactions Analysis
The t-Boc group is stable under a wide range of reaction conditions, but can be removed under acidic conditions . This allows for selective reactions to be carried out on other parts of the molecule while the amine group is protected.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. The t-Boc group is non-polar and could contribute to the overall hydrophobicity of the compound .Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate for the preparation of various complex molecules. Its structure, featuring a tert-butoxycarbonyl group, makes it a valuable building block for introducing protective groups in peptide synthesis . This is particularly useful in the synthesis of cyclic peptides and other bioactive molecules.
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. It could help in the development of new analytical techniques for the detection and quantification of complex molecules.
Each of these applications leverages the unique chemical structure of the compound, highlighting its versatility and potential impact across various fields of scientific research. The tert-butoxycarbonyl group, in particular, is a significant functional group in synthetic chemistry due to its protective properties and ease of introduction into various organic compounds . The chiral centers present in the compound also open up possibilities for its use in stereoselective reactions, which are pivotal in the synthesis of enantiomerically pure substances.
Future Directions
The use of protecting groups like t-Boc in the synthesis of complex organic molecules is a well-established technique in organic chemistry . Future research may focus on developing new protecting groups that can be added and removed under mild conditions, or on designing new synthetic routes to complex molecules like this one.
properties
IUPAC Name |
(2R,3aS,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIHZFHJWICIDE-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)C[C@@H](O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110623 | |
| Record name | Furo[3,2-c]pyridine-2,5(4H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) ester, (2R,3aS,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid | |
CAS RN |
1422343-96-1 | |
| Record name | Furo[3,2-c]pyridine-2,5(4H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) ester, (2R,3aS,7aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422343-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-2,5(4H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) ester, (2R,3aS,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



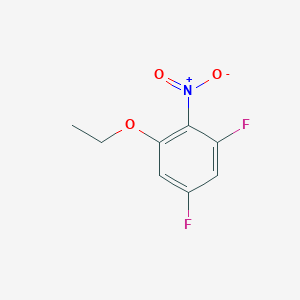
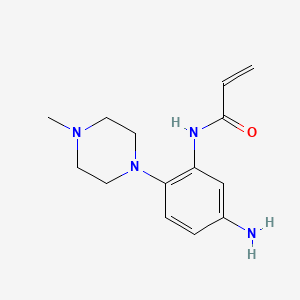
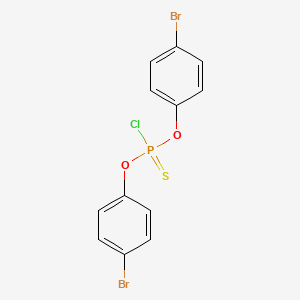
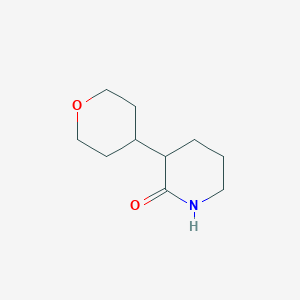
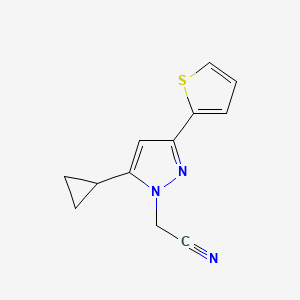
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
